BenchChemオンラインストアへようこそ!

alpha-Isobutylpyridine-2-acetonitrile

Synthetic chemistry Process optimization Intermediate procurement

alpha-Isobutylpyridine-2-acetonitrile (CAS 78833-04-2), systematically named 4-methyl-2-(pyridin-2-yl)pentanenitrile or α-(2-methylpropyl)-2-pyridineacetonitrile, is a pyridinyl acetonitrile derivative with molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol. This compound serves as a critical chiral intermediate (racemic) in the synthesis of pentisomide (CM 7857, ME 3202), a Class I sodium channel-blocking antiarrhythmic agent that advanced to Phase II clinical trials before discontinuation.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 78833-04-2
Cat. No. B1626101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Isobutylpyridine-2-acetonitrile
CAS78833-04-2
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)CC(C#N)C1=CC=CC=N1
InChIInChI=1S/C11H14N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-6,9-10H,7H2,1-2H3
InChIKeyGPMCJRHRMGDKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Isobutylpyridine-2-acetonitrile (CAS 78833-04-2): What Scientists and Procurement Specialists Need to Know


alpha-Isobutylpyridine-2-acetonitrile (CAS 78833-04-2), systematically named 4-methyl-2-(pyridin-2-yl)pentanenitrile or α-(2-methylpropyl)-2-pyridineacetonitrile, is a pyridinyl acetonitrile derivative with molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol . This compound serves as a critical chiral intermediate (racemic) in the synthesis of pentisomide (CM 7857, ME 3202), a Class I sodium channel-blocking antiarrhythmic agent that advanced to Phase II clinical trials before discontinuation [1]. The compound is characterized by a pyridine ring substituted at the 2-position with an acetonitrile moiety bearing an α-isobutyl (2-methylpropyl) group, a structural motif that distinguishes it from the phenyl-substituted disopyramide series and imparts specific steric and lipophilic properties essential for downstream biological activity [2].

Why Generic Substitution Fails: The Structural Specificity of alpha-Isobutylpyridine-2-acetonitrile (CAS 78833-04-2)


Generic substitution of alpha-isobutylpyridine-2-acetonitrile with closely related pyridinyl acetonitriles is not feasible because the α-isobutyl substitution pattern is a non-negotiable structural determinant of downstream pharmacological activity. Structure-activity relationship (SAR) studies across 22 homologues demonstrated that replacing the isobutyl group with cyclohexyl (disobutamide series) or benzyl groups significantly alters antiarrhythmic potency and toxicity profiles [1]. Furthermore, the chain length of the subsequent aminoalkyl appendage is critical: compound 15 (n=2 ethylene linker) was more active than compound 27 (n=3 propylene linker), confirming that both the α-substituent and the overall molecular architecture are co-optimized [1]. The compound's position on the pyridine ring is equally non-interchangeable; the α-position relative to the pyridine nitrogen is essential, as the 3- and 4-pyridyl isomers (compounds 28 and 29) were markedly less potent [1]. These SAR constraints mean that procuring an analog with even a single structural deviation—such as the unsaturated precursor (CAS 22346-07-2) or the unsubstituted parent (CAS 2739-97-1)—will not support the validated synthetic route to pentisomide and will not recapitulate the established biological activity.

Quantitative Differentiation Evidence for alpha-Isobutylpyridine-2-acetonitrile (CAS 78833-04-2) vs. Closest Analogs


Synthetic Efficiency: Near-Quantitative Hydrogenation Yield vs. Unsaturated Precursor and Alternative Alkyl Analogs

The hydrogenation of 4-methyl-2-(2-pyridyl)-2-pentenenitrile (CAS 22346-07-2) to the target compound proceeds in near-quantitative yield using Pd/C in ethanol, as reported in the foundational medicinal chemistry study [1]. This contrasts with the variable and generally lower yields observed for the condensation step producing the unsaturated precursor (Table I in the same study reports yields ranging from 51% to 89% for various alkylidenepyridylacetonitriles, with the isobutylidene derivative 4e obtained at approximately 80% yield) [1]. The high hydrogenation yield makes the target compound an efficient and cost-effective procurement point in the multi-step synthesis.

Synthetic chemistry Process optimization Intermediate procurement

Downstream Drug Duration of Action: Pentisomide (Derived from CAS 78833-04-2) vs. Disopyramide and Quinidine in Conscious Dog Model

In a head-to-head comparison in conscious dogs with myocardial infarction, pentisomide (CM 7857), the final drug synthesized from alpha-isobutylpyridine-2-acetonitrile, demonstrated a substantially longer duration of antiarrhythmic action than the clinical standards disopyramide and quinidine [1]. All compounds were administered orally at 50 mg/kg. Pentisomide was effective in 5 of 5 experiments with a duration of action ranging from 120 to 380 minutes. In comparison, disopyramide was effective in 3 of 3 experiments but with a duration of only 30 to 60 minutes, while quinidine was effective in only 2 of 4 experiments with a duration of 50 to 60 minutes [1]. This represents a 4- to 6-fold longer duration of action for the pentisomide series relative to disopyramide and quinidine at equivalent dosing.

Antiarrhythmic pharmacology In vivo efficacy Duration of action

Muscarinic Receptor Binding Profile: Pentisomide Series vs. Disopyramide and Pirmenol at Cardiac M2 Receptors

The pentisomide series (derived from alpha-isobutylpyridine-2-acetonitrile) exhibits a distinct muscarinic receptor interaction profile compared to other Class I antiarrhythmics. In competitive binding assays using [³H]-N-methyl scopolamine ([³H]NMS) on guinea pig left atrial membranes, both disopyramide and pentisomide displayed shallow displacement curves best fitted to a two-site binding model, whereas pirmenol interacted with a single class of binding sites at 200 pM [³H]NMS [1]. All three agents acted as competitive antagonists of cardiac muscarinic receptors (Schild plot slopes not significantly different from unity), but pentisomide's two-site binding profile—shared with disopyramide—suggests allosteric modulation capacity that may contribute to its observed differential antiarrhythmic vs. anticholinergic profile [1]. Excellent correlation was established between high-affinity pKᵢ values and functional pA₂ values for all agents tested [1].

Receptor pharmacology Off-target profiling Antiarrhythmic mechanism

Electrophysiological Effects on Atrial Flutter: Pentisomide vs. Disopyramide and Propafenone in Canine Reentry Model

In a comparative canine atrial flutter model, pentisomide (3.5 ± 0.5 mg/kg i.v.) prolonged atrial flutter cycle length (CL) by 41 ± 5%, which was significantly greater than the 12 ± 3% prolongation produced by the Class III agent E-4031 (p < 0.05), though less than the 57 ± 10% prolongation by propafenone [1]. Disopyramide (1.6 ± 0.2 mg/kg i.v.) demonstrated comparable efficacy in terminating atrial flutter (8/8 dogs vs. 6/8 for pentisomide), but the reinitiation rate of atrial flutter differed markedly: 5 of 6 dogs in the pentisomide group vs. 1 of 8 dogs in the disopyramide group (p < 0.001), indicating that pentisomide's greater effect on conduction time relative to effective refractory period (ERP) promotes reentry reinitiation [1]. This electrophysiological fingerprint—Class Ic-like conduction slowing—is a direct consequence of the molecular structure originating from the α-isobutyl intermediate.

Cardiac electrophysiology Atrial flutter Conduction velocity

Commercial Purity Specifications: CAS 78833-04-2 Purity Benchmarking vs. Closest Intermediates in the Pentisomide Synthetic Route

Commercial suppliers offer alpha-isobutylpyridine-2-acetonitrile (CAS 78833-04-2) at a standard purity of 98% (HPLC), as specified by major chemical vendors . This compares favorably with the next-step intermediate, deacetamide acetonitrile-pentisomide (CAS 78833-05-3), which is typically supplied at minimum 95% purity . The target compound's well-defined physicochemical properties—density 0.989 g/cm³, boiling point 275.7 °C at 760 mmHg, and flash point 103.6 °C—enable straightforward quality verification via GC or HPLC with UV detection at approximately 254 nm . The higher purity specification at this intermediate stage reduces the burden of impurity carry-through to the final API, a critical consideration for GMP-oriented procurement.

Quality control Procurement specification Intermediate purity

Optimal Research and Industrial Application Scenarios for alpha-Isobutylpyridine-2-acetonitrile (CAS 78833-04-2)


GMP-Oriented Synthesis of Pentisomide (CM 7857) and Structural Analogs for Preclinical Antiarrhythmic Research

CAS 78833-04-2 is the validated intermediate for synthesizing pentisomide, a Class I antiarrhythmic with a 4- to 6-fold longer duration of action (120–380 min) than disopyramide (30–60 min) at 50 mg/kg oral dose in the conscious dog myocardial infarction model [1]. Procurement of this intermediate at 98% purity enables reliable execution of the alkylation–hydrolysis sequence to the final acetamide, supporting structure-activity relationship studies around the α-isobutyl motif that is essential for the observed electrophysiological profile—including 41 ± 5% atrial flutter cycle length prolongation and a distinct muscarinic receptor two-site binding interaction [2][3]. Researchers investigating Class Ic conduction-slowing mechanisms or comparing pentisomide to disopyramide in reentrant arrhythmia models should specify this CAS number to ensure fidelity to the published pharmacological data.

Chiral Intermediate Sourcing for Asymmetric Synthesis Development of α-Substituted Pyridylacetamides

The α-carbon of alpha-isobutylpyridine-2-acetonitrile is a chiral center (racemic mixture as supplied), offering a scaffold for asymmetric synthesis development. The near-quantitative hydrogenation yield (>95%) from the unsaturated precursor establishes this intermediate as an efficient entry point for chiral resolution or asymmetric induction studies [1]. Medicinal chemistry groups exploring stereochemistry-activity relationships in the pyridylacetamide class—where the R and S enantiomers may display differential sodium channel binding or muscarinic receptor interactions—can leverage this intermediate as a starting material for chiral chromatographic separation or enantioselective synthesis.

Process Chemistry Optimization: Benchmarking Hydrogenation Step Efficiency in Multi-Kilogram Campaigns

The Pd/C-catalyzed hydrogenation of 4-methyl-2-(2-pyridyl)-2-pentenenitrile to the target compound proceeds in near-quantitative yield, representing one of the most efficient steps in the pentisomide synthetic route [1]. Process chemists scaling the synthesis to multi-kilogram quantities can benchmark this hydrogenation step against the lower-yielding condensation step (~80% for the unsaturated precursor) to justify procurement of CAS 78833-04-2 as the preferred building block rather than attempting to develop alternative routes through the less efficient unsaturated intermediate [1]. The compound's boiling point (275.7 °C at 760 mmHg) and flash point (103.6 °C) inform safe handling and distillation parameters during scale-up .

Analytical Reference Standard Qualification for Impurity Profiling in Pentisomide API Development

As the penultimate nitrile intermediate in pentisomide synthesis, CAS 78833-04-2 serves as a critical reference marker for process-related impurity analysis. With a commercial purity specification of 98%, this compound can be used as an analytical reference standard for HPLC method development (UV detection at approximately 254 nm) to monitor carry-through of unreacted intermediate into the final pentisomide API . The distinct physicochemical properties—including density of 0.989 g/cm³ and the absence of the diisopropylaminoethyl moiety present in the next intermediate (CAS 78833-05-3)—enable unambiguous chromatographic resolution from both upstream and downstream process impurities.

Quote Request

Request a Quote for alpha-Isobutylpyridine-2-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.